REACTION_CXSMILES
|
F[C:2](F)(F)C(O)=O.[NH2:8][C:9]1[C:10]([NH:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=2)=[N:11][C:12]([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[CH:13][N:14]=1>C(OCC)(OCC)OCC>[S:16]1[CH:17]=[CH:18][CH:19]=[C:15]1[C:12]1[N:11]=[C:10]2[N:20]([CH2:21][C:22]3[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=3)[CH:2]=[N:8][C:9]2=[N:14][CH:13]=1 |f:0.1|
|
Name
|
4-[(3-amino-6-thiophen-2-yl-pyrazin-2-ylamino)-methyl]-phenol trifluoroacetic acid salt
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.NC=1C(=NC(=CN1)C=1SC=CC1)NCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of triethyl orthoformate
|
Type
|
CUSTOM
|
Details
|
the crude product was crystallized in hexane-dichloromethane system
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=CN=C2C(=N1)N(C=N2)CC2=CC=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |